Delmadinone-d5
Description
Delmadinone-d5 is a deuterated analog of Delmadinone acetate (6-chloro-17-hydroxypregna-1,4,6-triene-3,20-dione acetate), a synthetic progestogen primarily used in veterinary medicine for estrus suppression and behavioral control in animals . The deuterated form replaces five hydrogen atoms with deuterium, increasing its molecular weight to approximately 407.2 g/mol (calculated from the parent compound’s molecular weight of 402.2 g/mol with five deuterium substitutions) . This compound is commonly employed as an internal standard in mass spectrometry (MS)-based assays to enhance analytical precision by mitigating matrix effects . Key analytical methods for its characterization include infrared spectroscopy (IR), ultraviolet-visible spectroscopy (UV-Vis), and MS, as outlined in regulatory datasets .
Properties
Molecular Formula |
C₂₁H₂₀D₅ClO₃ |
|---|---|
Molecular Weight |
365.91 |
Synonyms |
6-Chloro-17-hydroxypregna-1,4,6-triene-3,20-dione-d5; Δ1-Chlormadinone-d5; |
Origin of Product |
United States |
Comparison with Similar Compounds
Chlormadinone Acetate
Structural Similarities :
- Both Delmadinone acetate and Chlormadinone acetate share a 6-chloro substituent and a 17α-acetoxy group, critical for progestogenic activity .
- Key Differences: Delmadinone acetate contains a 1,4,6-triene system, whereas Chlormadinone acetate has a 4,6-diene structure. Molecular formula: Chlormadinone acetate (C23H29ClO4) vs. Delmadinone acetate (C23H27ClO4), reflecting differences in unsaturation .
Analytical Data :
| Parameter | Delmadinone-d5 | Chlormadinone Acetate |
|---|---|---|
| Molecular Weight | ~407.2 | 404.9 |
| UV λmax (nm) | 287 (methanol) | 284 (methanol) |
| GC-MS Retention Time | 2.937–3.319 min | 3.1–3.5 min (method-dependent) |
Functional Implications: this compound’s deuterium labeling improves MS signal resolution compared to Chlormadinone acetate, making it preferable for pharmacokinetic studies requiring high sensitivity .
Megestrol Acetate
Functional Similarities :
- Both compounds are synthetic progestins used in hormonal therapy.
- Structural Differences: Megestrol acetate lacks the 6-chloro group and has a 6-methyl substituent instead. Molecular formula: C24H32O4 vs. C23H27ClO4 for Delmadinone acetate .
Analytical Comparison :
| Parameter | This compound | Megestrol Acetate |
|---|---|---|
| IR Spectral Peaks | 1745 cm<sup>-1</sup> (C=O) | 1730 cm<sup>-1</sup> (C=O) |
| Purity | >95% | >98% (pharmaceutical grade) |
Applications: While Megestrol acetate is widely used in human oncology for appetite stimulation, this compound’s role is restricted to analytical chemistry due to its non-therapeutic deuterated structure .
Comparison with Deuterated Analogs
Asocainol-d5
General Use: Asocainol-d5 (C27H26D5NO3, MW 422.57) is another deuterated compound used in MS assays. Unlike this compound, it belongs to the beta-blocker class, highlighting the versatility of deuterium labeling across drug classes .
Key Contrast :
- Isotopic Pattern: this compound’s +5 Da shift simplifies quantification in complex biological matrices compared to Asocainol-d5’s +3 Da shift .
Data Tables for Comparative Analysis
Table 2: Analytical Method Performance
| Compound | IR C=O Peak (cm<sup>-1</sup>) | UV λmax (nm) | MS Utility |
|---|---|---|---|
| This compound | 1745 | 287 | High-resolution quantification |
| Chlormadinone Acetate | 1738 | 284 | Moderate sensitivity |
Research Findings and Implications
- This compound’s deuterium labeling significantly enhances its utility in GC-MS and LC-MS workflows, reducing ion suppression compared to non-deuterated analogs .
- Structural nuances, such as the 1,4,6-triene system in this compound, influence its receptor-binding affinity but render it unsuitable for therapeutic use compared to Chlormadinone or Megestrol acetates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
